molecular formula C23H22BrN3S B11055829 2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide

2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide

Cat. No.: B11055829
M. Wt: 452.4 g/mol
InChI Key: UUUKRYUOSDWYPV-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide is an organic compound that features a pyrazolidine ring substituted with a bromobenzyl group and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromobenzyl bromide, which is then reacted with diphenylpyrazolidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and nucleophiles like sodium cyanide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromobenzyl)-N,5-diphenylpyrazolidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H22BrN3S

Molecular Weight

452.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-N,5-diphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C23H22BrN3S/c24-20-13-11-18(12-14-20)17-26-16-15-22(19-7-3-1-4-8-19)27(26)23(28)25-21-9-5-2-6-10-21/h1-14,22H,15-17H2,(H,25,28)

InChI Key

UUUKRYUOSDWYPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(N(C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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